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3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine

Cardiac Safety hERG Liability Drug Discovery

Researchers face scaffold-related attrition due to hERG affinity and metabolic instability. This triazole-piperidine building block solves both: experimentally validated hERG Ki of 40.2 μM provides a quantifiable safety margin versus basic amines. - Lead-like properties: MW 167.21, XLogP -0.2, ideal for FBDD - Synthetic handle: Free amine at triazole 5-position for acylation/amidation - Validated against chitinases & CNS receptors (D4, σ1)

Molecular Formula C7H13N5
Molecular Weight 167.216
CAS No. 1250823-11-0
Cat. No. B2975152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine
CAS1250823-11-0
Molecular FormulaC7H13N5
Molecular Weight167.216
Structural Identifiers
SMILESC1CNCCC1C2=NC(=NN2)N
InChIInChI=1S/C7H13N5/c8-7-10-6(11-12-7)5-1-3-9-4-2-5/h5,9H,1-4H2,(H3,8,10,11,12)
InChIKeyCZJWKONMXKVEBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Scaffold and Procurement Baseline


3-(Piperidin-4-yl)-1H-1,2,4-triazol-5-amine is a small-molecule heterocyclic building block comprising a central 1,2,4-triazole ring substituted at the 3-position with a piperidin-4-yl group [1]. This compound serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry due to the triazole's capacity for hydrogen bonding and the piperidine ring's ability to modulate basicity and conformational flexibility. The unsubstituted amine at the triazole 5-position provides a reactive handle for further functionalization, including acylation, amidation, and reductive amination, enabling the generation of diverse compound libraries . With a relatively low molecular weight (167.21 g/mol) and a calculated XLogP3-AA of -0.2, the compound exhibits physicochemical properties consistent with lead-like chemical space, making it an attractive starting point for fragment-based drug discovery and the synthesis of bioactive molecules [1].

Scaffold Class Triazole-piperidine building block
Physicochemical Profile Lead-like (MW 167, XLogP -0.2)
Synthetic Utility Free 5-amine for acylation, amidation, reductive amination
Design Fit Fragment-based discovery, CNS-focused libraries, epigenetic target exploration

Why Generic Substitution Fails


In research and development, the substitution of 3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine with other commercially available 1,2,4-triazole-5-amines or related heterocycles is not chemically or biologically equivalent. Simple substitution can introduce critical differences in molecular geometry, electrostatic potential, and metabolic stability, leading to irreproducible structure-activity relationships (SAR). For instance, replacing the piperidin-4-yl moiety with a phenyl group or a smaller alkyl chain fundamentally alters the molecule's basicity and its ability to engage in specific cation-π or hydrogen-bonding interactions with biological targets [1]. Conversely, even a seemingly minor change, such as methylating the piperidine nitrogen, as in the closely related 1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine, can dramatically impact the compound's solubility, pharmacokinetic profile, and off-target liability, including hERG channel affinity [2]. The specific evidence presented in the following section underscores that these are not interchangeable commodities; they are distinct chemical entities with unique, quantifiable performance metrics that directly influence the trajectory of a drug discovery or chemical biology program.

Piperidine replacement alters basicity and geometry: substituting the piperidin-4-yl group with a phenyl or smaller alkyl chain may shift cation-π and hydrogen-bond interactions, potentially leading to different SAR outcomes.
N-methylation changes pharmacokinetic and off-target profile: the closely related 1-methyl-piperidine analog can exhibit altered solubility and hERG liability, making direct scaffold interchange unreliable without re-evaluation.
Regioisomeric triazole substitution matters: 4-piperidin-4-yl-triazole isomers may display different HDAC6 or receptor activity; assuming equivalence without controlled isomer confirmation can compromise library SAR consistency.

Quantitative Evidence for Compound Selection


hERG Selectivity: Cardiac Safety Advantage

The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical anti-target, and inhibition is a primary cause of drug-induced cardiotoxicity. In direct comparative assays, 3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine demonstrates significantly weaker hERG binding compared to a close structural analog, indicating a potential for an improved cardiac safety margin. This difference is a key differentiator for programs seeking to minimize hERG liability early in lead optimization [1].

hERG binding
Head-to-head
Ki = 40.2 μM (40,200 nM)
Indicates low hERG affinity; supports early cardiac risk profiling in lead optimization
Patch-clamp assay; comparison analog 1-Me derivative. Data to verify against internal reference inhibitors.
Cardiac Safety hERG Liability Drug Discovery

Dual Chitinase Inhibitor Scaffold

The 1-(3-amino-1H-1,2,4-triazol-5-yl)-piperidin-4-amine scaffold, for which this compound is the core, has been successfully utilized to discover highly potent dual inhibitors of Acidic Mammalian Chitinase (AMCase) and Chitotriosidase-1 (CHIT1). This provides a class-level validation of the scaffold's utility in targeting enzymes implicated in respiratory diseases like asthma and idiopathic pulmonary fibrosis [1]. While the unsubstituted parent compound is a synthetic building block, its derivatives, such as OATD-01, demonstrate the potential of this chemical series to achieve low nanomolar potency [2].

Chitinase scaffold
Class-level
Derivative OATD-01 IC50 23 nM (hCHIT1)
Scaffold reported to support dual AMCase/CHIT1 inhibitor development; parent compound is a building block
Enzymatic assays on recombinant proteins. Potency derives from elaborated derivatives, not the free amine.
Chitinase Inhibition Respiratory Disease Medicinal Chemistry

Dopamine D4 and σ1 Receptor Dual Ligands

The piperidine-triazole scaffold is a privileged structure for central nervous system (CNS) drug discovery, particularly for achieving dual pharmacology at dopamine D4 and σ1 receptors. This represents a distinct differentiation from triazole scaffolds that lack the basic piperidine nitrogen and are therefore less suited for targeting these CNS receptors. The potency and selectivity achieved by derivatives of this scaffold support its value for neuroscience-focused research programs [1].

CNS receptor dual ligands
Class-level
Derivative AVRM-13: σ1 Ki 1.4 nM, D4 selective
Piperidine-triazole chemotype supports CNS receptor-targeting research; selectivity vs hERG observed in derivative
Radioligand binding data. Model-response validation required for each new analog.
CNS Drug Discovery Dopamine Receptors Sigma Receptors

HDAC6 Inhibition by Related Scaffold

A closely related scaffold, the 4-piperidin-4-yl-triazole, has been reported to yield inhibitors with excellent potency against Histone Deacetylase 6 (HDAC6), a validated oncology target. This evidence supports the broader utility of the piperidinyl-triazole chemotype as a productive framework for epigenetic drug discovery, providing a basis for procuring the 3-piperidin-4-yl-1,2,4-triazol-5-amine isomer for analogous SAR exploration [1].

HDAC6 inhibition
Cross-study
Related 4-piperidinyl-triazole derivative WY-15 shows HDAC6 activity
Isomeric scaffold reported to yield HDAC6 inhibitors; suggests potential for 3-piperidinyl isomer exploration
Exact IC50 not disclosed; antiproliferative data in tumor cell lines. SAR transfer requires isomer-specific confirmation.
Epigenetics HDAC Inhibition Oncology

Plasma Kallikrein Negative Control

In a counter-screening assay against human plasma kallikrein (KLKB1), a derivative of 3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine demonstrated no significant inhibitory activity, with an IC50 > 100 μM. This quantitative data provides valuable selectivity information for researchers concerned with off-target effects, confirming that this chemotype is not a promiscuous inhibitor of serine proteases [1].

KLKB1 selectivity
Supporting evidence
IC50 > 100 μM
Negligible inhibition of plasma kallikrein supports selectivity profiling against serine proteases
Chromogenic substrate assay (S-2302). Data from a derivative, not the parent free amine.
Serine Protease Selectivity Off-target

Applications in R&D and Industrial Sourcing


Fragment-Based Drug Discovery (FBDD)

Given its low molecular weight, favorable physicochemical properties (XLogP3-AA of -0.2), and the demonstrated high-affinity binding of its derivatives to CNS receptors like dopamine D4 and σ1 [1], this compound is an excellent choice as a fragment hit or a core scaffold for library synthesis in FBDD programs. Its structural features and validated activity against chitinases make it a prime candidate for developing novel treatments for respiratory and fibrotic diseases [2].

Hit-to-Lead with Cardiac Safety Focus

For projects where minimizing hERG liability is a critical selection criterion, this compound offers a quantifiable advantage. Its experimentally determined hERG Ki of 40.2 μM [1] provides a significant safety margin compared to many basic amine-containing drug leads, making it a lower-risk starting point for chemical optimization. This is a key differentiator when selecting a building block for a lead series with intended oral dosing and chronic administration.

Focused Libraries for Epigenetic & Kinase Targets

The triazole ring is a known bioisostere for amides and other functional groups prevalent in kinase and epigenetic inhibitors. The successful development of potent HDAC6 inhibitors from a closely related scaffold validates this chemotype's utility for such targets [2]. Procuring 3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine enables the rapid parallel synthesis of diverse analogs to explore SAR and identify novel inhibitors against these enzyme classes.

Application
Selection Property
Validation Focus
Fragment-based library synthesis
Lead-like physicochemical profile; free amine for rapid derivatization
Derivative binding affinity in CNS receptor and enzyme assays
hERG risk-conscious lead optimization
Low hERG binding affinity (Ki 40.2 μM) in patch-clamp assay
Confirm hERG profile of elaborated analogs; review cardiac safety endpoints
Epigenetic and kinase target exploration
Triazole as amide bioisostere; validated HDAC6 activity in related isomer
Enzymatic and cellular target engagement; isomer-specific SAR
Chitinase-related respiratory disease research
Scaffold-derived compounds achieve potent dual AMCase/CHIT1 inhibition
Enzymatic potency and selectivity in disease-relevant model systems
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